1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride
Description
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride (CAS: 2172214-96-7) is a cyclobutane-based small molecule characterized by a unique structural framework. Its core consists of a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and a carboxamide moiety, forming a hydrochloride salt. The rigid cyclobutane ring imposes steric constraints, which may influence its conformational behavior in biological or synthetic systems .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-amino-3-(hydroxymethyl)cyclobutane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5(10)6(8)1-4(2-6)3-9;/h4,9H,1-3,8H2,(H2,7,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZRSQQLIKHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)N)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutane-1,3-dione with hydroxylamine hydrochloride and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The reaction conditions may be optimized to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but the compound generally acts by influencing biochemical reactions.
Comparison with Similar Compounds
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS: 1207894-63-0)
- Key Differences : Replaces the hydroxymethyl group with a benzyloxy substituent, significantly increasing lipophilicity (logP) and molecular weight (257.71 g/mol vs. target compound’s ~210–220 g/mol).
- Applications: Primarily used in peptide synthesis and as an amino acid derivative. The benzyl group offers protection for hydroxyl groups in synthetic intermediates but requires deprotection steps, unlike the target compound’s inherently stable hydroxymethyl .
1-Amino-3,3-dimethylcyclobutane-1-carboxylic Acid Hydrochloride (CAS: 2171915-88-9)
- Key Differences : Incorporates two methyl groups at the 3-position of the cyclobutane ring, introducing steric hindrance that reduces ring flexibility. This may limit its utility in applications requiring conformational adaptability.
- Industrial Relevance : Commercially available via platforms like ECHEMI, indicating scalability for pharmaceutical intermediates .
Carboxylate and Ester Derivatives
Methyl 1-Amino-3-hydroxycyclobutane-1-carboxylate Hydrochloride (CAS: 2089258-00-2)
- Key Differences : Substitutes the carboxamide with a methyl ester, increasing susceptibility to hydrolysis. The ester group lowers metabolic stability compared to the target’s carboxamide.
- Synthetic Utility : Used in enantioselective synthesis due to its chiral centers, but requires stabilization in aqueous environments .
Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
- Key Differences : Lacks the hydroxymethyl group, reducing polarity. The ethyl ester further enhances lipophilicity, making it suitable for organic-phase reactions.
- Reactivity: Demonstrates higher catalytic activity in anhydrous ethyl ethanoate (e.g., peptide synthesis) but is less water-soluble than the target compound .
Methylamino and Piperidine Derivatives
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (CAS: 1247180-93-3)
- Key Differences: Features a secondary methylamino group instead of a primary amine, reducing basicity and hydrogen-bonding capacity.
1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride
- Key Differences : Introduces a chlorophenyl group, enhancing aromatic interactions but increasing toxicity risks (H315-H319 hazard statements).
- Applications : Explored in medicinal chemistry for kinase inhibition but lacks the hydroxymethyl-carboxamide pharmacophore .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|---|---|
| 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide HCl | 2172214-96-7 | C7H14ClN2O3 | ~215.65 | Hydroxymethyl, carboxamide | High aqueous solubility |
| 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl | 1207894-63-0 | C12H16ClNO3 | 257.71 | Benzyloxy, carboxylic acid | Moderate in organic solvents |
| 1-Amino-3,3-dimethylcyclobutane-1-carboxylic Acid HCl | 2171915-88-9 | C8H16ClNO2 | 193.67 | Dimethyl, carboxylic acid | Low polarity |
| Methyl 1-Amino-3-hydroxycyclobutane-1-carboxylate HCl | 2089258-00-2 | C7H13ClN2O3 | 208.65 | Hydroxy, methyl ester | Hydrolysis-prone |
Biological Activity
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride, a derivative of cyclobutane, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a valuable subject for pharmacological studies.
The compound can be synthesized through various chemical reactions involving cyclobutane derivatives. Its structure includes an amino group, a hydroxymethyl group, and a carboxamide moiety, which contribute to its biological activity. The synthesis typically involves the following steps:
- Formation of the Cyclobutane Ring : The initial step involves creating the cyclobutane framework through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the amino and hydroxymethyl groups, often utilizing nucleophilic substitution methods.
- Hydrochloride Salt Formation : The final product is usually converted into its hydrochloride salt for stability and solubility in biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, influencing their activity through competitive or non-competitive inhibition.
- Substrate Interaction : It can serve as a substrate in enzymatic reactions, facilitating biochemical processes.
- Hydrogen Bonding : The presence of the hydroxymethyl and amino groups allows for hydrogen bonding with target molecules, enhancing binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound has inhibitory effects against various bacterial strains, suggesting potential use in antibiotic development.
- Neurotropic Effects : Preliminary investigations indicate that it may influence neurotransmitter systems, potentially acting as a neuroprotective agent.
- Antitumor Activity : Some derivatives have demonstrated the ability to inhibit tumor growth in vitro, marking them as candidates for cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Neuroprotective Potential
In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, the compound showed a dose-dependent reduction in cell death, highlighting its potential as a neuroprotective agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 1-Aminocyclobutane-1-carboxylic acid | Lacks hydroxymethyl group | Moderate antimicrobial | Less potent than the target compound |
| Cyclobutanecarboxylic acid derivatives | Varies in substitutions | Antitumor activity | Different reactivity profiles |
| Trans-1-amino-3-(hydroxymethyl)cyclobutane | Stereoisomer | Variable activity | Different spatial arrangement affects binding |
Q & A
Q. What are the most efficient synthetic routes for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps :
- Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or strain-driven ring closure reactions with precursors like cyclobutanone derivatives (e.g., 3-hydroxymethylcyclobutanone).
- Amino Group Introduction : Employ reductive amination (e.g., NaBHCN) or nucleophilic substitution with protected amines (e.g., Boc-protected intermediates) .
- Carboxamide Formation : React the amine intermediate with activated carboxylic acid derivatives (e.g., NHS esters or acyl chlorides) under anhydrous conditions.
- Hydrochloride Salt Formation : Precipitate the final product using HCl in polar aprotic solvents (e.g., THF or acetone).
- Optimization : Adjust pH (6–8 for amide coupling), temperature (0–25°C for sensitive steps), and stoichiometry (1.2–2.0 eq of reagents) to minimize side reactions. Purification via ion-exchange chromatography or recrystallization improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : Use H/C NMR to confirm cyclobutane ring geometry (e.g., coupling constants for cis/trans isomers) and carboxamide proton shifts (δ 6.5–8.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the hydroxymethyl and amino groups; compare with reported cyclobutane derivatives (e.g., 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid analogs) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns indicative of cyclobutane ring stability .
Q. How does pH and solvent polarity affect the stability of this compound in aqueous and organic matrices?
Methodological Answer:
- Aqueous Solutions : Stability decreases at pH < 4 (amine protonation) or pH > 10 (amide hydrolysis). Use buffered solutions (pH 6–7.4) for biological assays .
- Organic Solvents : Prefer DMSO or DMF for stock solutions; avoid chlorinated solvents (e.g., DCM) due to potential HCl displacement reactions.
- Storage : Lyophilize and store under inert gas (N/Ar) at −20°C to prevent hygroscopic degradation .
Q. What are the primary biological targets or pathways investigated using this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against α-mannosidases or glycosidases, leveraging structural similarity to iminosugar inhibitors (e.g., 1-Deoxymannojirimycin) .
- Receptor Binding : Use radiolabeled analogs (e.g., C-carboxamide) to study interactions with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters .
- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization in cancer or neuronal cell lines .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?
Methodological Answer:
- Batch Comparison : Run 2D NMR (COSY, HSQC) to identify diastereomers or rotamers caused by cyclobutane ring puckering .
- Isotopic Labeling : Synthesize N- or C-labeled analogs to distinguish overlapping signals.
- Computational Validation : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and match experimental data .
Q. What strategies are effective for synthesizing and isolating enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during cyclobutane formation .
- Kinetic Resolution : Use lipases (e.g., CAL-B) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective amide bond formation.
- Analysis : Validate enantiomeric excess (>99%) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .
Q. How can reaction conditions be optimized for gram-scale synthesis while minimizing racemization?
Methodological Answer:
- Continuous Flow Reactors : Reduce residence time in high-temperature steps (e.g., amide coupling) to prevent epimerization .
- Protecting Groups : Use acid-labile groups (e.g., Boc) for the amine to avoid side reactions during carboxamide formation.
- In-line Monitoring : Implement FTIR or UV-vis spectroscopy to track intermediate stability in real time .
Q. What methodologies assess in vitro vs. in vivo stability differences, particularly in metabolic pathways?
Methodological Answer:
- In Vitro : Incubate with liver microsomes (e.g., human CYP450 enzymes) and quantify metabolites via LC-MS/MS .
- In Vivo : Administer C-labeled compound to rodent models; analyze plasma/tissue samples for hydrolyzed products (e.g., free cyclobutane carboxylic acid) .
- Computational Prediction : Use ADMET software (e.g., Schrödinger) to model hepatic clearance and plasma protein binding .
Q. How can computational modeling predict interactions between this compound and its protein targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Glide to simulate binding to α-mannosidase I or similar enzymes; prioritize poses with hydrogen bonds to the carboxamide and hydroxymethyl groups .
- MD Simulations : Run 100-ns trajectories (e.g., AMBER force field) to assess conformational stability of the cyclobutane ring in binding pockets .
- Free Energy Calculations : Apply MM-GBSA to predict binding affinities () and guide SAR .
Q. What advanced techniques characterize and quantify impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS : Detect trace impurities (e.g., dehydrocyclobutane byproducts) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- NMR Relaxation Experiments : Identify low-level diastereomers via and relaxation times .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ru) below ppm thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
